5-Acetylindoline
Overview
Description
5-Acetylindoline is a chemical compound that is part of the indoline family, which are derivatives of indole. The indoline structure is characterized by a benzene ring fused to a pyrrolidine ring. The acetyl group attached to the indoline scaffold suggests that the compound may have interesting chemical and biological properties. While the provided papers do not directly discuss 5-Acetylindoline, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 5-Acetylindoline.
Synthesis Analysis
The synthesis of related compounds, such as 1-acetylindoline-5-sulphonylamino acids, involves the coupling of 1-acetylindoline-5-sulphonylamino acids with amino acid methyl ester hydrochlorides in a tetrahydrofuran (THF) and triethylamine (Et3N) medium using the dicyclohexylcarbodiimide method . This suggests that similar methods could potentially be applied to the synthesis of 5-Acetylindoline by modifying the starting materials and reaction conditions. Additionally, the synthesis of 4-Acetylindole from N-alkyl-5-aminoisoquinolinium salts through heating in a two-phase system with a sodium bisulfite-sodium sulfite mixture indicates that acetylindoles can be synthesized from isoquinolinium salt precursors . This information could be relevant for developing a synthesis route for 5-Acetylindoline.
Molecular Structure Analysis
The molecular structure of 5-Acetylindoline would consist of an indoline core with an acetyl group at the 5-position. The indoline core itself is a bicyclic structure with a nitrogen atom in the five-membered ring. The presence of the acetyl group could influence the electronic distribution and reactivity of the molecule. Although the papers do not provide specific details on the molecular structure of 5-Acetylindoline, the structural analysis of related compounds can give insights into the potential reactivity and interactions of the acetyl group with the indoline system .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 5-Acetylindoline. However, the synthesis of related acetylindole compounds suggests that 5-Acetylindoline could undergo various chemical transformations, such as nucleophilic substitutions or condensation reactions, due to the presence of the acetyl group . The acetyl group could also be a site for further functionalization or deacetylation under appropriate reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Acetylindoline are not directly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that 5-Acetylindoline may exhibit solubility in organic solvents such as THF and may have the ability to form hydrogen bonds due to the nitrogen in the indoline ring . The fluorescence characteristics of 5-aminoquinoline in a binary solvent system suggest that 5-Acetylindoline could also display interesting photophysical properties, potentially influenced by solvent interactions .
Scientific Research Applications
Crystal Structure Analysis : The compound (RS)-1-[5-(2-Chloropropyl)indolin-1-yl]ethanone, a variant of 5-Acetylindoline, has a roughly planar acetylindoline moiety, and its crystal structure is stabilized by non-classical C—H⋯O hydrogen bonds (Yang, 2010).
Photochemistry Applications : 5-Bromo-7-nitroindoline, derived from N-acetylindoline, is used as a photolabile protecting group and for photoactivation in acylation reactions (Michael, 2009).
Conformational Studies : 1-Acetylindoline mainly exists in an endo conformation in benzene solution (Jones et al., 1970).
Synthesis of Antimicrobial Agents : A series of 1-acetylindoline-5-sulphonylamino acids and their derivatives have been synthesized, showing antimicrobial activities against various microorganisms (Zaher et al., 1986).
Asymmetric Synthesis : Asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes catalyzed by bifunctional thioureas leads to 2-substituted indoles, important in chemistry and pharmacology (Liu et al., 2011).
Neuropharmacological Research : Studies on 5-HT3 receptor ligands, which interact with acetylcholine, contribute to understanding the neuropharmacology of these receptors (Costall & Naylor, 2000).
Organocatalysis : Organocatalytic asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes produces 2-substituted indolin-3-ones (Liu et al., 2011).
Pharmacological Enhancements : 5-Hydroxyindole potentiates human α7 nicotinic receptor-mediated responses and enhances acetylcholine-induced glutamate release (Zwart et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1H-indol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMZRGMAWRJZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936391 | |
Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylindoline | |
CAS RN |
16078-34-5 | |
Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetylindoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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